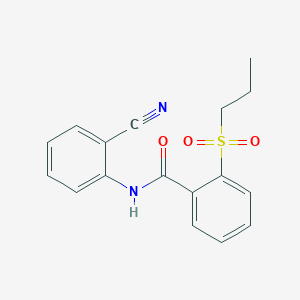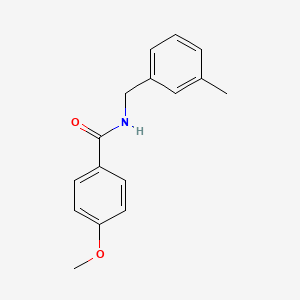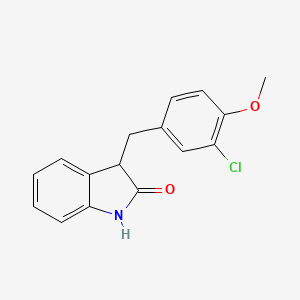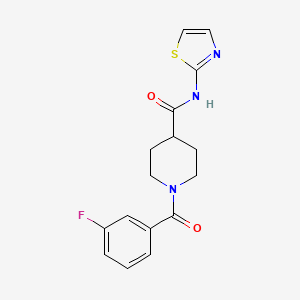
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide
Descripción general
Descripción
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide, also known as CPSB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CPSB has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide is in the treatment of cancer. N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to inhibit the growth of a wide range of cancer cells, including breast cancer, lung cancer, and prostate cancer. N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy drugs.
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has also been studied for its anti-inflammatory effects. N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been studied for its anti-viral effects. N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to inhibit the replication of a wide range of viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV).
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide is not fully understood. However, it is believed that N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide exerts its biological effects by inhibiting the activity of certain enzymes, such as histone deacetylases and proteasomes. By inhibiting these enzymes, N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide can modulate gene expression and protein degradation, which can lead to the inhibition of cell growth and the suppression of inflammation and viral replication.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has also been shown to suppress inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to inhibit viral replication by interfering with the viral life cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide is its broad-spectrum activity against cancer cells and viruses. N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to be effective against a wide range of cancer cells and viruses, which makes it a promising candidate for the development of new drugs. In addition, N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, which could potentially improve the efficacy of existing cancer treatments.
One of the limitations of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide has been shown to have some toxicity in animal studies, which could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide. One area of research is the development of new analogs of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide with improved solubility and reduced toxicity. Another area of research is the investigation of the role of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide in the regulation of immune responses, which could lead to the development of new treatments for inflammatory diseases. Finally, the potential use of N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide in combination with other drugs for the treatment of cancer and viral infections should be explored.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-propylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-2-11-23(21,22)16-10-6-4-8-14(16)17(20)19-15-9-5-3-7-13(15)12-18/h3-10H,2,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGTYMFHCDOFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-(propylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(1,1-dimethyl-2-propen-1-yl)oxy]-2-hydroxypropyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4447021.png)
![2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4447034.png)
![2-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4447040.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4447045.png)
![N-[2-fluoro-5-(1-piperidinylsulfonyl)benzoyl]alanine](/img/structure/B4447060.png)


![{[5-(2,4-dichlorophenyl)-2-furyl]methyl}(pyridin-2-ylmethyl)amine hydrochloride](/img/structure/B4447088.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4447094.png)

amino]methyl}benzamide](/img/structure/B4447114.png)

![5-{[(4-ethoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4447129.png)
